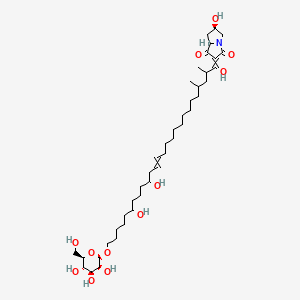

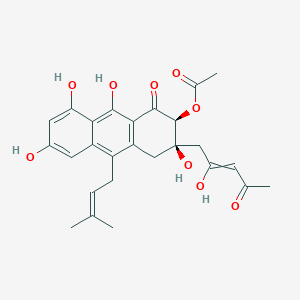

Burnettramic acid A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

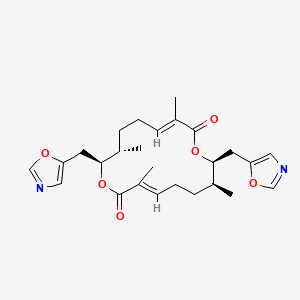

El Ácido Burnettramico A es un compuesto antibiótico recientemente descubierto, identificado a partir de los co-cultivos de dos cepas marinas de Aspergillus . Este compuesto ha mostrado una potente actividad antifúngica y forma parte de un grupo más amplio de compuestos relacionados, incluyendo los Ácidos Burnettramicos C-E .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Ácido Burnettramico A implica una secuencia compleja de reacciones. La síntesis total enantioselectiva de su aglicona se ha logrado a través de una secuencia de 14 pasos a partir de un ácido carboxílico conocido . Los pasos clave incluyen la alquilación asimétrica, el acoplamiento de un intermedio acetilénico con (S)-epiclorhidrina para proporcionar un epóxido acetilénico, y la reducción de Birch para la desulfonilación, la semireducción del triple enlace y la desbencilación .

Métodos de Producción Industrial: La producción industrial del Ácido Burnettramico A aún se encuentra en la fase de investigación, con esfuerzos centrados en la biosíntesis heteróloga. La genómica comparativa ha identificado el clúster de genes híbrido PKS-NRPS responsable de su producción, que se ha verificado mediante la reconstitución heteróloga de la vía en Aspergillus nidulans .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido Burnettramico A experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. La cadena poliquétida de las agliconas intermedias del ácido burnettramico experimenta múltiples hidroxilaciones oxigenadas por el citocromo P450 BuaG, seguido de la transferencia de manosa catalizada por BuaB .

Reactivos y Condiciones Comunes:

Oxidación: Las enzimas del citocromo P450 se utilizan comúnmente para las reacciones de hidroxilación.

Reducción: La reducción de Birch se emplea para la desulfonilación y la semireducción de los triples enlaces.

Sustitución: Las enzimas mannosiltransferasas facilitan la mannosilación de la aglicona.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen el Ácido Burnettramico A totalmente hidroxilado y mannosilado, junto con sus intermediarios .

Aplicaciones Científicas De Investigación

El Ácido Burnettramico A tiene un potencial significativo en varios campos de investigación científica:

Química: Su estructura única y su vía biosintética proporcionan información sobre la síntesis híbrida de poliquétidos-péptidos.

Mecanismo De Acción

El Ácido Burnettramico A ejerce sus efectos a través de múltiples hidroxilaciones de su cadena poliquétida, mediadas por enzimas del citocromo P450 . El producto final, el Ácido Burnettramico A, se genera a través de la mannosilación por enzimas mannosiltransferasas . Estas modificaciones mejoran la actividad antifúngica del compuesto al dirigirse a las membranas celulares fúngicas y perturbar su integridad .

Comparación Con Compuestos Similares

El Ácido Burnettramico A es único entre los compuestos similares debido a su estructura bolaanfifílica y su potente actividad antifúngica. Los compuestos similares incluyen:

Ácidos Burnettramicos C-E: Estos congéneres comparten una estructura similar, pero difieren en sus grupos funcionales específicos y su potencia antifúngica.

Lovastatina: Un agente reductor del colesterol producido por especies de Aspergillus, que también exhibe actividad antifúngica.

Fusarielin A: Un compuesto antifúngico y antiangiogénico con una estructura poliquétida similar al Ácido Burnettramico A.

El Ácido Burnettramico A destaca por su vía biosintética única y la combinación de elementos poliquétidos y peptídicos, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .

Propiedades

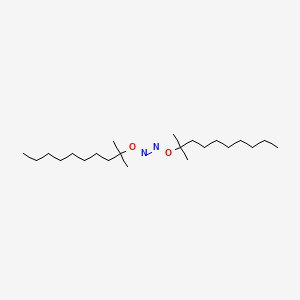

Fórmula molecular |

C41H71NO12 |

|---|---|

Peso molecular |

770.0 g/mol |

Nombre IUPAC |

(6R,8S)-6-hydroxy-2-[1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione |

InChI |

InChI=1S/C41H71NO12/c1-27(23-28(2)35(47)34-36(48)32-24-31(46)25-42(32)40(34)52)17-12-9-7-5-3-4-6-8-10-13-18-29(44)20-16-21-30(45)19-14-11-15-22-53-41-39(51)38(50)37(49)33(26-43)54-41/h10,13,27-33,37-39,41,43-47,49-51H,3-9,11-12,14-26H2,1-2H3/t27?,28?,29?,30?,31-,32+,33-,37-,38+,39+,41-/m1/s1 |

Clave InChI |

MGYSOSIDALEBDU-CACRZAOGSA-N |

SMILES isomérico |

CC(CCCCCCCCCC=CCC(CCCC(CCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)[C@@H]3C[C@H](CN3C2=O)O)O |

SMILES canónico |

CC(CCCCCCCCCC=CCC(CCCC(CCCCCOC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)C3CC(CN3C2=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,3R,4R,5R,6S,7S,8R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10821998.png)

![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)